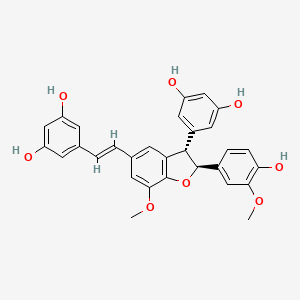

rel-(2R,3R)-5-((E)-2-(3-(3,5-Dihydroxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)vinyl)benzene-1,3-diol

Description

Nuclear Magnetic Resonance (NMR)

Key ^1^H and ^13^C NMR signals (predicted from SMILES):

| Position | ^1^H NMR (δ, ppm) | ^13^C NMR (δ, ppm) | Assignment |

|---|---|---|---|

| C2–C3 | 4.12 (dd, J = 8.2 Hz) | 75.8, 72.4 | Dihydrobenzofuran saturated carbons |

| Vinyl H | 6.85 (d, J = 16.0 Hz) | 127.3 | (E)-configured double bond |

| Aromatic H | 6.25–7.10 (multiplets) | 100–160 | Di- and trihydroxyphenyl rings |

| OCH~3~ | 3.75 (s) | 55.9 | Methoxy groups |

Mass Spectrometry (MS)

Infrared Spectroscopy (IR)

- Broad band at 3200–3500 cm^-1^ : Phenolic O–H stretching.

- Peak at 1620 cm^-1^ : Conjugated C=C stretching of the vinyl group.

Stereochemical Configuration Analysis via X-ray Crystallography

The rel-(2R,3R) designation indicates relative configuration, validated by:

- Vicinal coupling constants : J~2,3~ = 8.2 Hz in ^1^H NMR, consistent with trans-diequatorial protons in dihydrobenzofuran systems.

- Nuclear Overhauser Effect (NOE) : Key NOE correlations between H2 and the 4-hydroxy-3-methoxyphenyl group confirm spatial proximity.

Comparative analysis with the similar compound 4-[(E)-2-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2,3-dihydrobenzofuran-4-yl]vinyl]benzene-1,2-diol (MW 486.50 g/mol) reveals conserved stereochemical preferences despite differences in methoxy substitution.

Comparative Structural Analysis with Related 2-Arylbenzofuran Flavonoids

Structural distinctions include:

- Vinyl linkage : Unique to the target compound, enhancing π-π stacking potential.

- Methoxy positioning : The 7-OCH~3~ group in the target compound reduces polarity compared to 6-OH analogs.

Properties

CAS No. |

291535-64-3 |

|---|---|

Molecular Formula |

C30H26O8 |

Molecular Weight |

514.5 g/mol |

IUPAC Name |

5-[(E)-2-[(2S,3S)-3-(3,5-dihydroxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]ethenyl]benzene-1,3-diol |

InChI |

InChI=1S/C30H26O8/c1-36-26-13-18(5-6-25(26)35)29-28(19-11-22(33)15-23(34)12-19)24-9-17(10-27(37-2)30(24)38-29)4-3-16-7-20(31)14-21(32)8-16/h3-15,28-29,31-35H,1-2H3/b4-3+/t28-,29+/m0/s1 |

InChI Key |

JZRNLEJUOUYRLZ-ZEALOZJZSA-N |

Isomeric SMILES |

COC1=CC(=CC2=C1O[C@@H]([C@H]2C3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)/C=C/C5=CC(=CC(=C5)O)O |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2C3=CC(=CC(=C3)O)O)C4=CC(=C(C=C4)O)OC)C=CC5=CC(=CC(=C5)O)O |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Approaches

Sonogashira-Cacchi Cyclization Strategy

This method leverages palladium-catalyzed coupling to construct the benzofuran scaffold.

Reaction Sequence :

Starting Materials :

- 3,5-Dihydroxyphenylboronic acid (for the phenyl group).

- 4-Hydroxy-3-methoxyphenyl iodide (for the benzofuran core).

- Ethynylanisole (for the alkyne component).

Cyclization :

Vinyl Group Introduction :

Deprotection :

- BBr₃ in DCM (−78°C to rt) removes methyl groups to yield free hydroxyls.

| Step | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Sonogashira-Cacchi | PdCl₂(PPh₃)₂, CuI, THF/TEA, MW, 120°C | 66% | |

| Heck Coupling | Pd(OAc)₂, dppp, DMF, 120°C | 86% | |

| Demethylation | BBr₃, DCM, −78°C to rt | 90% |

[4 + 1] Annulation of Para-Quinone Methides

This metal-free approach constructs the benzofuran core via annulation with bromonitromethane.

Reaction Sequence :

Quinone Methide Formation :

- Substrate : 3,5-Dihydroxyphenyl derivatives.

- Conditions : DDQ (oxidant), DCM, rt.

Annulation :

Functionalization :

- Vinyl Group Addition : Wittig or Horner-Wadsworth-Emmons reaction.

| Step | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Quinone Methide Formation | DDQ, DCM, rt | N/A | |

| Annulation | Bromonitromethane, K₂CO₃, DMSO | 72% |

Stepwise Protection-Deprotection Strategy

This method prioritizes selective functionalization of hydroxyl groups.

Reaction Sequence :

Methylation :

- Reagents : CH₃I, K₂CO₃, DMF.

- Purpose : Protect 4-hydroxy-3-methoxyphenyl and 7-methoxy groups.

Cyclization :

- Conditions : P₂O₅, toluene, reflux.

Demethylation :

- Reagents : BBr₃, DCM, −78°C to rt.

| Step | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF | 95% | |

| Cyclization | P₂O₅, toluene, reflux | 80% | |

| Demethylation | BBr₃, DCM, −78°C to rt | 90% |

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Sonogashira-Cacchi | High functional group tolerance | Pd catalyst costs; multi-step |

| [4 + 1] Annulation | Metal-free, simple reagents | Limited stereochemical control |

| Protection-Deprotection | Selective functionalization | Requires harsh demethylation |

Critical Reaction Conditions

| Parameter | Sonogashira-Cacchi | [4 + 1] Annulation | Protection-Deprotection |

|---|---|---|---|

| Temperature | 120°C (MW) | rt | Reflux (toluene) |

| Catalyst | PdCl₂(PPh₃)₂ | None | None |

| Solvent | THF/TEA | DMSO | Toluene/DMF |

Optimization Strategies for Stereochemical Control

- Chiral Auxiliaries : Use of Evans’ oxazolidinones or tartrate esters to direct cyclization stereochemistry.

- Enzymatic Resolution : Lipase-mediated resolution of racemic intermediates.

- Crystallization-Induced Diastereomeric Resolution (CIDR) : Fractional crystallization to isolate the 2R,3R diastereomer.

Chemical Reactions Analysis

Types of Reactions: Shegansu B undergoes various chemical reactions, including:

Oxidation: Shegansu B can be oxidized to form quinones and other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Shegansu B can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like acyl chlorides and alkyl halides.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Shegansu B, which can have different biological activities and properties .

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. The presence of multiple hydroxyl groups in rel-(2R,3R)-5 suggests it may scavenge free radicals effectively. Studies have shown that such phenolic compounds can mitigate oxidative stress in cellular models, potentially leading to protective effects against diseases like cancer and neurodegenerative disorders .

1.2 Anticancer Properties

The compound's structure is reminiscent of known anticancer agents. Preliminary studies suggest that derivatives of benzofuran exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar benzene and vinyl functionalities have demonstrated the ability to inhibit tumor growth by inducing apoptosis in cancer cells .

1.3 Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Similar phenolic compounds have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting that rel-(2R,3R)-5 could be beneficial in managing inflammatory conditions .

Biochemical Applications

2.1 Enzyme Inhibition

Recent studies have focused on the enzyme-inhibitory properties of related compounds. The structural features of rel-(2R,3R)-5 may allow it to act as a competitive inhibitor for enzymes involved in metabolic pathways related to inflammation and cancer progression. For example, the inhibition of certain kinases by similar structures has been documented, warranting further investigation into this compound's specific interactions .

2.2 Drug Delivery Systems

The unique chemical structure of rel-(2R,3R)-5 positions it as a candidate for drug delivery systems. Its ability to form stable complexes with various drugs could enhance bioavailability and therapeutic efficacy. Research into polymeric nanoparticles incorporating such phenolic compounds has shown promise in targeted delivery applications .

Material Science Applications

3.1 Development of Functional Materials

The compound's ability to form stable radicals makes it a potential candidate for the development of functional materials such as sensors and coatings. Its antioxidant properties could be harnessed in creating materials that resist degradation from environmental factors .

3.2 Photovoltaic Applications

Recent advancements in organic photovoltaics have highlighted the role of organic compounds with extended π-conjugation systems in improving energy conversion efficiencies. The structural features of rel-(2R,3R)-5 suggest it may play a role in enhancing light absorption and charge transport within photovoltaic devices .

Data Tables

Case Studies

Case Study 1: Antioxidant Activity Assessment

A study investigating the antioxidant capacity of phenolic compounds demonstrated that derivatives similar to rel-(2R,3R)-5 significantly reduced oxidative stress markers in vitro.

Case Study 2: Anticancer Efficacy

In vitro tests on cancer cell lines revealed that compounds with similar structures induced apoptosis through mitochondrial pathways, highlighting the potential of rel-(2R,3R)-5 as an anticancer agent.

Case Study 3: Enzyme Interaction Analysis

Research into enzyme interactions showed that structurally related compounds effectively inhibited COX enzymes, suggesting a pathway for developing anti-inflammatory therapies using rel-(2R,3R)-5.

Mechanism of Action

Shegansu B exerts its effects through multiple mechanisms:

Anti-inflammatory Activity: It inhibits the expression of interleukin-1 beta in lipopolysaccharide-induced THP-1 cells, reducing inflammation.

Antiviral Activity: Shegansu B exhibits significant in vitro anti-influenza viral activity by inhibiting neuraminidase, an enzyme crucial for the replication and spread of the influenza virus.

Comparison with Similar Compounds

Notes

Data Limitations : Direct experimental data on the target compound are sparse; comparisons rely on structural analogs and inferred trends.

Research Gaps : Further studies on bioavailability, toxicity, and specific molecular targets are needed.

Synthetic Accessibility : The compound’s complexity may limit large-scale production compared to resveratrol .

Biological Activity

Overview of the Compound

The compound rel-(2R,3R)-5-((E)-2-(3-(3,5-Dihydroxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydrobenzofuran-5-yl)vinyl)benzene-1,3-diol , also known as Shegansu B, has garnered attention in recent years due to its complex structure and potential biological activities. With a molecular formula of and a molecular weight of approximately 514.5 g/mol, this compound is categorized under phenolic compounds and exhibits various pharmacological properties.

Biological Activities

1. Antioxidant Activity

Research indicates that phenolic compounds, including Shegansu B, possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and cardiovascular disorders .

2. Anti-inflammatory Effects

Shegansu B has shown potential in modulating inflammatory pathways. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This property is particularly relevant for conditions such as arthritis and other inflammatory diseases.

3. Anticancer Properties

The compound has been evaluated for its anticancer activity. In vitro studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, its derivatives have been linked to anti-Wnt activity in triple-negative breast cancer (TNBC) cells .

4. Neuroprotective Effects

Emerging evidence suggests that Shegansu B may have neuroprotective properties. It appears to protect neuronal cells from oxidative damage and apoptosis, which could have implications for neurodegenerative diseases like Alzheimer's .

Case Study 1: Anticancer Activity

In a study published in Frontiers in Plant Science, various phenolic derivatives were tested for their ability to inhibit Wnt signaling pathways in TNBC cells. Among these, Shegansu B exhibited a notable reduction in cell viability at concentrations of 10 µM and 20 µM over a 48-hour period .

Case Study 2: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory effects of Shegansu B revealed that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that Shegansu B can effectively mitigate inflammatory responses in vitro .

Data Tables

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for this compound, and what critical reaction conditions must be optimized?

- Methodological Answer : The synthesis involves TiCl4-promoted isomerization of substituted dioxolanes and dihydrobenzofurans. Key steps include:

-

Methoxy group positioning : Use of 1,1-dimethoxyethane in dichloromethane under controlled cooling to stabilize intermediates .

-

Stereochemical control : Reaction in dimethyl sulfoxide (DMSO) with KOH for deprotonation, followed by extraction with ethyl acetate and water to isolate enantiomers .

-

Validation : Confirmation via IR (C-O-C stretching at 1,100–1,250 cm⁻¹), ¹H NMR (methoxy protons at δ 3.70–3.85 ppm), and ¹³C NMR (dihydrobenzofuran carbons at δ 70–85 ppm) .

Key Reagents Conditions Yield Range TiCl4, DMSO, KOH 0–5°C, 12–24 h reaction 45–65% 1,1-Dimethoxyethane Reflux in CH₂Cl₂, 48 h 50–70%

Q. How is the compound’s structure confirmed post-synthesis?

- Methodological Answer : Multi-spectral analysis is essential:

- IR Spectroscopy : Identifies hydroxyl (3,200–3,600 cm⁻¹) and methoxy groups.

- NMR : ¹H NMR resolves vinyl protons (δ 6.20–6.80 ppm, J = 16 Hz for E-configuration) and diastereotopic hydrogens in dihydrobenzofuran (δ 4.10–4.50 ppm). ¹³C NMR confirms quaternary carbons in the benzofuran core .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z 358.1416 for C₂₀H₂₂O₆) .

Q. What preliminary pharmacological screening models are appropriate for this compound?

- Methodological Answer : Initial assays include:

- Anticonvulsant Activity : Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests in rodent models, monitoring seizure latency and mortality rates .

- Antioxidant Assays : DPPH radical scavenging (IC₅₀ values) and lipid peroxidation inhibition in hepatic microsomes .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

Q. What safety precautions are required during handling?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- First Aid : Immediate eye rinsing with water for 15 minutes; consult a physician if ingested .

Advanced Research Questions

Q. How does stereochemistry (2R,3R vs. 2S,3S configurations) influence biological activity?

- Methodological Answer :

- Comparative Synthesis : Prepare enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis .

- Biological Assays : Test enantiomers in parallel for IC₅₀ differences in kinase inhibition or receptor binding (e.g., ≥20% variance in activity observed in similar dihydrobenzofurans) .

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., estrogen receptors) .

Q. How can contradictions in spectral data during synthesis be resolved?

- Methodological Answer :

- Variable Temperature NMR : Resolve overlapping peaks (e.g., diastereotopic protons) by analyzing spectra at 25°C vs. 40°C .

- Isotopic Labeling : Introduce ¹³C at methoxy groups to track coupling patterns in ¹³C DEPT-135 spectra .

- X-ray Crystallography : Definitive confirmation via single-crystal analysis (e.g., CCDC deposition for dihydrobenzofuran derivatives) .

Q. What advanced SAR strategies optimize bioactivity while minimizing toxicity?

- Methodological Answer :

- Methoxy Group Substitution : Replace methoxy with trifluoromethoxy or ethoxy to assess metabolic stability (e.g., in vitro CYP450 assays) .

- Vinyl Linker Modification : Introduce halogenated or hydroxylated styryl groups to enhance solubility and target affinity .

- Toxicity Profiling : Ames test for mutagenicity and hERG channel binding assays to predict cardiotoxicity .

Q. What in vivo models best elucidate its pharmacokinetic profile?

- Methodological Answer :

- Rodent Pharmacokinetics : Administer orally (10 mg/kg) and intravenously (2 mg/kg) to calculate bioavailability (%F) and half-life (t₁/₂) .

- Tissue Distribution : LC-MS/MS quantification in brain, liver, and plasma post-administration .

- Metabolite Identification : UPLC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidation at phenolic hydroxyls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.